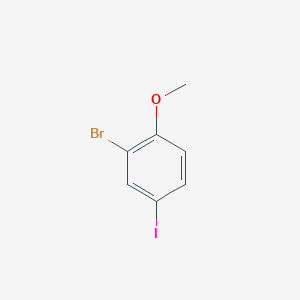

2-Bromo-4-iodoanisole

描述

Contextualization of Haloanisoles as Privileged Scaffolds in Organic Synthesis

The concept of "privileged scaffolds" has become a cornerstone in medicinal chemistry and drug discovery. ingentaconnect.commdpi.com First described by Evans in 1988, the term refers to molecular frameworks that can serve as ligands for a diverse range of biological targets. ingentaconnect.comrsc.org These scaffolds are frequently found in natural products and approved pharmaceutical agents, indicating their inherent suitability for interacting with biological systems. ingentaconnect.comnih.gov Haloanisoles, and by extension dihaloanisoles, can be considered precursors to such privileged structures. Their aryl ether motif is a common feature in many biologically active compounds. researchgate.net The presence of halogens allows for a wide array of synthetic transformations, most notably cross-coupling reactions, which are fundamental to modern synthetic chemistry. researchgate.net This enables the strategic decoration of the anisole (B1667542) core, providing a pathway to generate large libraries of compounds for drug discovery screening. rsc.org The ability to selectively functionalize the haloanisole framework makes it an invaluable platform for developing novel therapeutics and molecular probes. ingentaconnect.com

Significance of Ortho-Bromo and Para-Iodo Substitution on the Anisole Core

The true synthetic power of 2-Bromo-4-iodoanisole lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds. In transition metal-catalyzed cross-coupling reactions, the C-I bond is generally more reactive than the C-Br bond. This allows for selective functionalization at the para-position. For instance, in palladium-catalyzed reactions like the Suzuki or Sonogashira coupling, the iodine is typically displaced first, leaving the bromine atom available for a subsequent, different coupling reaction. researchgate.netrsc.org

Conversely, under specific conditions involving organometallic reagents, this selectivity can be reversed. Research has demonstrated that selective bromine-magnesium (Br/Mg) exchange can be achieved on this compound using particular magnesium reagents, leaving the more typically reactive C-I bond intact. researchgate.net This orthogonal reactivity provides a powerful strategy for the regioselective synthesis of polysubstituted aromatic compounds, a crucial endeavor in the development of pharmaceuticals, agrochemicals, and materials. acs.org

Below is a table detailing the properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 182056-39-9 | ingentaconnect.com, researchgate.net |

| Molecular Formula | C₇H₆BrIO | nih.gov, ingentaconnect.com |

| Molecular Weight | 312.93 g/mol | ingentaconnect.com |

| Appearance | Off-white to faint gray crystalline powder | ingentaconnect.com |

| Melting Point | 80-82 °C | nih.gov |

| Boiling Point | 285.1 °C (Predicted) | nih.gov |

| Synonyms | 2-Bromo-4-iodo-1-methoxybenzene, 2-Bromo-4-iodophenyl methyl ether | ingentaconnect.com, nih.gov |

Overview of Research Directions for Polyhalogenated Aromatic Compounds

Polyhalogenated aromatic compounds (PHAs) are a broad class of molecules that are the focus of diverse research efforts. Historically, much of the research on PHAs centered on their role as persistent organic pollutants (POPs), such as polychlorinated biphenyls (PCBs) and dioxins, and their environmental and toxicological impact. mdpi.com This has spurred research into their degradation and the mechanisms by which they form, often in copper-catalyzed processes. mdpi.com

However, contemporary research increasingly focuses on the synthetic utility of PHAs as versatile intermediates. science.gov A major trend is the development of site-selective functionalization methods. Given a polyhalogenated arene with identical halogen atoms, achieving selective reaction at a single, specific position is a significant challenge that chemists are actively addressing. acs.org Success in this area allows for the rapid construction of complex, value-added molecules from simple, readily available starting materials. acs.org

Furthermore, polyhalogenated compounds are being investigated for applications in materials science. The introduction of multiple halogen atoms can significantly alter the electronic and physical properties of aromatic systems, leading to novel materials for electronics and optics. researchgate.net Research is also exploring the synthesis of functionalized polyhalogenated systems, such as nitro-substituted derivatives, as precursors for new heterocyclic compounds with potential biological activity. researchgate.net The study of heavy atom effects in polyhalogenated compounds using computational methods like DP4 analysis is another emerging trend, aiming to better predict their structure and properties. researchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-4-iodo-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrIO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQMMXVWWSWNGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391928 | |

| Record name | 2-Bromo-4-iodoanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182056-39-9 | |

| Record name | 2-Bromo-4-iodoanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-iodo-1-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 4 Iodoanisole

Regioselective Halogenation Strategies

Regioselective halogenation aims to introduce halogen atoms at specific positions on the aromatic ring. The methoxy (B1213986) group (-OCH₃) of anisole (B1667542) is an ortho-, para-directing activating group, which influences the position of incoming electrophiles. However, to achieve the specific 2-bromo-4-iodo substitution pattern, direct halogenation of anisole is often insufficient, necessitating more sophisticated methods.

Sequential Halogenation Approaches

Sequential halogenation involves the stepwise introduction of the two different halogen atoms. A common strategy begins with a monosubstituted anisole, such as 4-iodoanisole (B42571). The existing iodo group at the para position helps direct the subsequent bromination to one of the available ortho positions.

Research has demonstrated a high-yield synthesis of 2-bromo-4-iodoanisole starting from 4-iodoanisole. rsc.org This process is often facilitated by specialized reagents to ensure high regioselectivity. The reaction involves the treatment of 4-iodoanisole with a brominating agent, which, under controlled conditions, preferentially adds a bromine atom at the C-2 position, ortho to the activating methoxy group.

Directed Ortho-Metalation and Electrophilic Halogenation

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG), which interacts with an organolithium reagent to facilitate deprotonation at a specific ortho position. wikipedia.orgbaranlab.org The methoxy group of anisole can serve as a DMG, coordinating with the lithium reagent and directing the deprotonation to the adjacent carbon. wikipedia.org

In the synthesis of this compound, this strategy can be applied to a 4-halo-anisole precursor. For example, starting with 4-iodoanisole, a mixed lithium-aluminate base can be used to selectively deprotonate the ring at the ortho-position. researchgate.net This generates a metalated intermediate that can then be "quenched" with an electrophilic bromine source, such as N-bromosuccinimide (NBS), to install the bromine atom at the C-2 position with high precision. rsc.org This ortho-alumination followed by electrophilic halogenation has been shown to be an effective route, producing this compound in excellent yield. rsc.org

| Method | Starting Material | Key Reagents | Typical Yield | Reference |

|---|---|---|---|---|

| Sequential Halogenation via ortho-Alumination | 4-Iodoanisole | 1. Mixed Li/Al-amide base 2. N-Bromosuccinimide (NBS) | 93% | rsc.org |

Precursor-Based Synthetic Routes to this compound

Another major approach involves multi-step syntheses starting from anisole derivatives that already contain other functional groups, such as nitro or amino groups. These groups can be chemically transformed into the desired halogen substituents.

Synthesis via 2-Bromo-4-aminoanisole Intermediates

A well-established route proceeds through a 2-bromo-4-aminoanisole intermediate. This method leverages the Sandmeyer reaction, a classic transformation used to replace an amino group on an aromatic ring with a halide via a diazonium salt. wikipedia.orglscollege.ac.in

The synthesis begins with the diazotization of 2-bromo-4-aminoanisole. dtic.milrsc.org This is typically achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. This intermediate is then treated with an iodide source, such as potassium iodide, to replace the diazonium group with iodine, yielding this compound. organic-chemistry.org

Transformation from Nitro-Substituted Anisole Precursors

The necessary 2-bromo-4-aminoanisole intermediate is often prepared from a nitro-substituted precursor, 2-bromo-4-nitroanisole. punagri.comsigmaaldrich.com The synthesis involves the selective reduction of the nitro group to an amino group. rsc.org This reduction can be carried out using various reagents, with one documented method employing sodium bisulfite to achieve this transformation, thus providing the amino intermediate required for the subsequent Sandmeyer reaction.

| Step | Precursor | Transformation | Key Reagents | Product | Reference |

|---|---|---|---|---|---|

| 1 | 2-Bromo-4-nitroanisole | Reduction of Nitro Group | Sodium bisulfite | 2-Bromo-4-aminoanisole | |

| 2 | 2-Bromo-4-aminoanisole | Sandmeyer Reaction (Iodination) | 1. NaNO₂/H⁺ 2. KI or Iodine | This compound | wikipedia.org |

Derivatization of Other Functionalized Anisoles

The synthesis starting from 4-iodoanisole is a prime example of derivatizing another functionalized anisole to obtain the target compound. rsc.org This highlights a broader strategy where a commercially available or easily synthesized haloanisole is further functionalized. The choice of the initial haloanisole is critical for directing the position of the second halogen. Starting with 4-iodoanisole ensures that the subsequent bromination, whether through electrophilic substitution or directed metalation, occurs at the desired C-2 position.

Advanced Synthetic Techniques for this compound

Electrochemical synthesis has emerged as a powerful and sustainable tool in modern organic chemistry, offering an alternative to conventional methods that often rely on harsh reagents. researchgate.net The application of electrochemistry to the synthesis of aryl iodides is a developing area with significant potential for adaptation to the specific synthesis of this compound.

One promising electrochemical approach for the formation of aryl iodides is through anodic iododesilylation. nih.gov This method involves the electrochemical oxidation of an aryl-trimethylsilyl precursor in the presence of an iodine source. The process is generally highly efficient and can be performed under mild conditions. nih.gov For the synthesis of this compound, a potential precursor would be 2-bromo-4-(trimethylsilyl)anisole. The electrochemical process would involve the anodic oxidation of this precursor to generate a reactive intermediate that then captures an iodide ion.

Another electrochemical strategy involves the use of electrogenerated hypervalent iodine reagents as mediators. frontiersin.org In this approach, an iodoarene is electrochemically oxidized to a hypervalent iodine(III) species in the presence of suitable ligands. frontiersin.org This highly reactive species can then act as an iodinating agent for other aromatic compounds. While this is typically an intermolecular process, the principles could be adapted for an intramolecular cyclization or a direct iodination if a suitable precursor is designed. The advantage of using mediators is that they can often be regenerated in situ, leading to catalytic processes. researchgate.net

The table below outlines a hypothetical comparison of potential electrochemical approaches for the synthesis of this compound.

| Electrochemical Method | Potential Precursor | Proposed Mechanism | Potential Advantages | Potential Challenges |

| Anodic Iododesilylation | 2-Bromo-4-(trimethylsilyl)anisole | Anodic oxidation of the Si-C bond followed by reaction with an iodide source. | High efficiency, mild conditions. nih.gov | Synthesis of the silylated precursor is required. |

| Mediated Iodination | 2-Bromoanisole | In-situ generation of a hypervalent iodine reagent which then iodinates the substrate. | Catalytic use of the mediator, enhanced selectivity. researchgate.netfrontiersin.org | Potential for side reactions and lower regioselectivity. |

The presence of two different halogen atoms on the anisole ring of this compound offers the opportunity for selective functionalization through halogen-metal exchange reactions. This selectivity is governed by the relative reactivity of the carbon-halogen bonds, with the C-I bond being more susceptible to exchange than the C-Br bond. wikipedia.org

A key strategy for the selective synthesis and subsequent functionalization of molecules like this compound is the use of organometallic reagents, such as Grignard reagents or organolithium compounds. The formation of these intermediates allows for the introduction of a wide range of electrophiles at a specific position on the aromatic ring.

Grignard Reagents:

The formation of a Grignard reagent from this compound would be expected to proceed selectively at the more reactive carbon-iodine bond. leah4sci.comwikipedia.org The reaction involves the insertion of magnesium metal into the C-I bond, typically in an etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF), to form 2-bromo-4-(magnesiobromido)anisole. leah4sci.comwikipedia.orgmnstate.edu This organometallic intermediate can then be reacted with various electrophiles to introduce a substituent at the 4-position, leaving the bromine atom intact for further transformations.

A study has demonstrated the selective bromine-magnesium exchange on this compound using iPrMgCl·LiCl, a highly active Grignard reagent, which surprisingly favors exchange at the bromine position. researchgate.net This highlights the nuanced reactivity that can be achieved with specialized organometallic reagents. In contrast, the use of sBuMgCl·LiCl in THF favored the expected magnesium-iodine exchange. researchgate.net

Organolithium Reagents:

Lithium-halogen exchange is a rapid and often highly selective reaction that is typically faster than nucleophilic addition. wikipedia.org The general trend for the rate of exchange is I > Br > Cl. wikipedia.org Therefore, treatment of this compound with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures would be expected to result in selective exchange of the iodine atom to form 2-bromo-4-lithioanisole. This lithiated intermediate is a powerful nucleophile that can react with a variety of electrophiles.

The table below summarizes the expected selectivity of halogen-metal exchange reactions on this compound with different organometallic reagents.

| Organometallic Reagent | Solvent | Expected Site of Exchange | Resulting Intermediate | Reference |

| Mg | Diethyl ether or THF | Iodine | 2-Bromo-4-(magnesiobromido)anisole | leah4sci.comwikipedia.org |

| iPrMgCl·LiCl | Toluene (B28343) | Bromine | 4-Iodo-2-(magnesiochloro)anisole | researchgate.net |

| sBuMgCl·LiCl | THF | Iodine | 2-Bromo-4-(magnesiochloro)anisole | researchgate.net |

| n-BuLi | THF | Iodine | 2-Bromo-4-lithioanisole | wikipedia.org |

The ability to selectively form organometallic intermediates at either the bromine or iodine position of this compound by choosing the appropriate reagent and reaction conditions provides a versatile platform for the synthesis of a wide array of disubstituted anisole derivatives.

Reactivity and Mechanistic Investigations of 2 Bromo 4 Iodoanisole

Cross-Coupling Reactions Utilizing 2-Bromo-4-iodoanisole and its Analogues

Palladium catalysts are widely employed for the formation of carbon-carbon bonds, and their application to dihalogenated substrates like this compound has yielded significant insights into reaction control and selectivity. The general mechanism for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov The choice of catalyst, ligands, and reaction conditions can influence which halogen participates in the initial oxidative addition step, thereby directing the outcome of the reaction.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides. In the context of dihalogenated anisoles, studies have explored the selective coupling at either the bromo or iodo position.

Research has shown that the selective coupling of 4-iodoanisole (B42571) with phenylboronic acid can be achieved with high yields using various palladium catalysts. For instance, a catalyst system of Pd(II) immobilized on SBA-15 mesoporous silica (B1680970) has been used to achieve a high yield of the coupled product. thieme-connect.com Another study demonstrated the use of a ligand-free palladium salt in glycerol (B35011) for the same reaction, also resulting in good yields. mdpi-res.com Furthermore, a five-week undergraduate miniproject successfully synthesized 4-methoxybiphenyl (B1664174) from 4-iodoanisole and phenylboronic acid using tetrakis(triphenylphosphine)palladium(0) or a pincer palladacycle catalyst. walisongo.ac.id

While these examples focus on mono-halogenated anisoles, the principles extend to dihalogenated systems like this compound. The greater reactivity of the C-I bond typically leads to selective coupling at the iodine-substituted position under standard Suzuki-Miyaura conditions.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling with Iodoanisole Derivatives

| Catalyst System | Reactants | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(II)/POSS-SBA-15 | 4-Iodoanisole, Phenylboronic Acid | 4-Methoxybiphenyl | >99% | thieme-connect.com |

| Ligand-free Pd salt in glycerol | 4-Iodoanisole, Phenylboronic Acid | 4-Methoxybiphenyl | Good | mdpi-res.com |

| Pd(PPh₃)₄ or NCP pincer palladacycle | 4-Iodoanisole, Phenylboronic Acid | 4-Methoxybiphenyl | Not specified | walisongo.ac.id |

| Pd₂(dba)₃/(t-Bu)₃PHBF₄ | Borylated norbornadiene, 4-Iodoanisole | Methoxyphenyl-substituted norbornadiene | Not detected | beilstein-journals.org |

The Heck reaction, which couples aryl halides with alkenes, has also been investigated with haloanisoles. A study on the Heck reaction between 4-iodoanisole and methyl acrylate (B77674) under Jeffery's conditions using various phosphine (B1218219) ligands demonstrated that a triarylphosphine with a para-phosphonic acid moiety gave the best yield. sciforum.net Another report detailed a palladium-catalyzed tandem dehydrative Heck coupling between 4-iodoanisole and 1-(naphthalen-2-yl)ethanol, producing stilbenoids in moderate to good yields with exclusive E-selectivity. rsc.org

In the context of this compound, the higher reactivity of the C-I bond would be expected to favor initial coupling at the 4-position.

Table 2: Examples of Heck Cross-Coupling with Iodoanisole Derivatives

| Catalyst System/Conditions | Reactants | Product Type | Yield | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ with DPPPA ligand | 4-Iodoanisole, Methyl acrylate | Arylated acrylate | High | sciforum.net |

| Pd-catalyzed tandem dehydrative coupling | 4-Iodoanisole, 1-(Naphthalen-2-yl)ethanol | Stilbenoid | 47-89% | rsc.org |

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. This reaction has been successfully applied to haloanisoles, often with high efficiency. For instance, the coupling of 4-iodoanisole with phenylacetylene (B144264) has been achieved with excellent yields using a Pd(II)-NHC-pyridine complex. nih.gov Another study reported good isolated yields for the coupling of 4-iodoanisole with phenylacetylene using an oxime-derived chloro-bridged palladacycle. ua.es

The Sonogashira coupling of 4-iodoanisole with various alkynes has been demonstrated to proceed efficiently under different catalytic systems, including a copper-free system with Pd(OAc)2 and pyrimidine (B1678525) ligands, and a system using bis(triphenylphosphine)palladium(II) dichloride with a copper(I) iodide cocatalyst. walisongo.ac.id The high reactivity of the C-I bond makes 4-iodoanisole a preferred substrate for these transformations. thalesnano.com

Table 3: Examples of Sonogashira Cross-Coupling with Iodoanisole Derivatives

| Catalyst System | Reactants | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(II)-NHC-Pyridine Complex | 4-Iodoanisole, Phenylacetylene | Alkynylated anisole (B1667542) | 99% | nih.gov |

| Oxime-derived chloro-bridged palladacycle | 4-Iodoanisole, Phenylacetylene | Alkynylated anisole | Good | ua.es |

| Pd(OAc)₂/Pyrimidine ligands (copper-free) | 4-Iodoanisole, Various alkynes | Alkynylated anisoles | High | walisongo.ac.id |

| PdCl₂(PPh₃)₂/CuI | 4-Iodoanisole, 2-Methyl-3-butyn-2-ol | Alkynylated anisole | Not specified | walisongo.ac.id |

Reductive cross-coupling reactions offer an alternative strategy for bond formation, often involving the coupling of two different electrophiles. A study described the formate-mediated reductive cross-coupling of 4-iodoanisole with 6-bromopyridines using either homogeneous rhodium or heterogeneous palladium catalysts, which produced the biaryl product with excellent chemoselectivity. nih.gov Mechanistic studies of a formate-mediated reductive cross-coupling of aryl halides catalyzed by iodide-bridged palladium(I) dimers involved 4-iodoanisole as a substrate. chemrxiv.org In this process, the palladium(I) precatalyst is converted to a dianionic active catalyst, which facilitates the oxidative addition of the aryl halides. chemrxiv.org

The differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) is a cornerstone of selective cross-coupling reactions in polyhalogenated compounds. The weaker C-I bond generally undergoes oxidative addition to a low-valent metal center more readily than the stronger C-Br bond. This inherent difference in reactivity allows for the selective functionalization at the iodine-bearing position of this compound, leaving the bromine atom available for subsequent transformations.

Studies on dihalogenated heteroarenes have shown that site-selective cross-coupling is often dictated by the carbon-halogen bond dissociation energy (BDE), with the order of reactivity being I < Br < Cl. whiterose.ac.uk This principle is fundamental to the strategic synthesis of complex molecules, allowing for sequential, site-specific modifications. While specific studies on this compound were not found in the search results, the general principle of chemoselectivity in dihalogenated systems is well-established.

Palladium-Catalyzed Cross-Coupling Reactions

Multicomponent Coupling Strategies

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single operation to generate complex molecules. d-nb.infouni-frankfurt.de In the context of this compound, these strategies can be employed to introduce multiple functional groups in a controlled manner.

Palladium/norbornene (Pd/NBE) cooperative catalysis, also known as the Catellani-type reaction, is a powerful tool for arene functionalization. rsc.org This methodology allows for the simultaneous functionalization of an ortho C-H bond and an ipso position of an aryl halide. rsc.orgrsc.org For instance, a four-component reaction involving an aryl iodide, an alkene-tethered electrophile, and an external nucleophile can lead to the formation of 3,3-disubstituted indolines. rsc.org While not explicitly detailing the use of this compound, the principles of this reaction could be applied to achieve regioselective functionalization. The reaction begins with the oxidative addition of the aryl iodide to the palladium catalyst. rsc.org

Another example of multicomponent strategies involves the tandem Diels-Alder/Suzuki cross-coupling sequence. Boron-substituted 1,3-dienes can undergo a Diels-Alder reaction with a dienophile, followed by a palladium-catalyzed Suzuki cross-coupling with an aryl halide. d-nb.info This approach has been successful with various aryl halides, including those with electron-donating and electron-withdrawing groups. d-nb.info

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions, particularly the Ullmann-type and Sonogashira reactions, are fundamental methods for forming aryl-carbon and aryl-heteroatom bonds. rsc.orgwhiterose.ac.ukumass.edu These reactions are often complementary to palladium-catalyzed methods. umass.edu

In the Sonogashira coupling, copper catalysts are used to couple terminal alkynes with aryl halides. rsc.org Studies have shown that CuI can effectively catalyze the reaction between aryl iodides, such as 4-iodoanisole, and terminal alkynes. rsc.org The efficiency of these reactions can be influenced by the choice of ligands and reaction conditions. For example, α,β-ynones have been identified as effective ligands, enabling the reaction to proceed with low catalyst loading. rsc.org The development of silica-coated magnetic copper nanocatalysts has also provided a sustainable approach for decarboxylative cross-coupling of alkynoic acids with haloarenes. nih.gov

The Ullmann condensation, another important copper-catalyzed reaction, is used for the formation of aryl ethers. The coupling of aryl halides with alcohols can be achieved using copper catalysts in the presence of suitable ligands. Oxalic diamides and tert-butoxide have been shown to be effective ligands for the Cu-catalyzed alkoxylation of aryl iodides. sci-hub.se

Rhodium-Catalyzed Cross-Coupling Reactions

Rhodium catalysts are known for their ability to facilitate C-H bond activation, providing an atom-economical alternative to traditional cross-coupling methods. acs.org These reactions often proceed via a directed ortho-metalation mechanism, where a functional group on the substrate directs the catalyst to a specific C-H bond. acs.org

Rhodium-catalyzed oxidative cross-coupling reactions have been developed for the synthesis of unsymmetrical 2,2'-diaminobiaryls from aniline (B41778) derivatives. rsc.org While not directly involving this compound, this highlights the potential of rhodium catalysis in selective C-C bond formation. In some cases, rhodium catalysts have been used in tandem with other metals. For example, rhodium and copper catalysts have been used in tandem Diels-Alder/hydrolysis reactions of 2-boron-substituted 1,3-dienes. d-nb.info

Formate-mediated cross-electrophile reductive coupling of aryl iodides and bromopyridines has been achieved using rhodium catalysts. nih.gov In a model reaction, 4-iodoanisole was coupled with 6-bromo-2-picoline in the presence of a rhodium precatalyst and a formate (B1220265) salt. The reaction yielded the desired biaryl product, with dehalogenation of the starting materials being the major side reaction. nih.gov

Cobalt-Catalyzed Cross-Electrophile Coupling

Cobalt-catalyzed cross-electrophile coupling has emerged as a powerful method for the formation of C-C bonds between two different electrophiles, typically in the presence of a reducing agent. dicp.ac.cnchemrxiv.org This approach avoids the pre-formation of organometallic reagents, offering a more direct and often more functional-group-tolerant route to cross-coupled products. chemrxiv.org

These reactions are effective for coupling aryl halides. chemrxiv.org For instance, cobalt catalysts can promote the coupling of aryl halides with other electrophiles like benzyl (B1604629) mesylates. rsc.org The mechanism often involves the formation of an arylzinc halide in situ, which then participates in the cobalt-catalyzed cross-coupling. chemrxiv.org Cobalt catalysts have also been utilized in enantioselective reductive couplings of halodienes with aryl iodides to construct azacycles. dicp.ac.cn

In the context of related substrates, cobalt-catalyzed double hydroboration of 1,n-dienes has been developed to produce gem-bis(boryl)alkanes. These products can then undergo subsequent transformations, such as Suzuki-Miyaura coupling with aryl halides like 4-iodoanisole. geresearchgroup.com

Nickel-Catalyzed Cross-Coupling Strategies

Nickel-catalyzed cross-coupling reactions, particularly cross-electrophile couplings (XEC), have become a valuable alternative to traditional methods that use organometallic nucleophiles. wisc.edunih.gov These reactions involve the direct coupling of two electrophiles, driven by a stoichiometric reductant or electroreduction. wisc.edu

A significant challenge in XEC is achieving high cross-selectivity over homocoupling. acs.org Different catalyst systems have been developed to address this. For example, a NiBr₂/terpyridine catalyst system with zinc as the reductant can promote the in situ formation of an arylzinc intermediate, which then couples with a heteroaryl chloride. acs.org Alternatively, a NiBr₂/bipyridine system with tetrakis(dimethylamino)ethylene (B1198057) as the reductant, along with FeBr₂ and NaI as additives, can also achieve selective cross-coupling. acs.org

Nickel catalysts are also effective in migratory cross-coupling reactions, which allow for the selective functionalization of remote C-H bonds. researchgate.net Furthermore, nickel catalysis has been employed for the reductive decarboxylative cross-coupling of NHPI esters and aryl iodides to access α-aryl nitriles. scholaris.ca

Regioselective Functionalization and Exchange Reactions

The presence of two different halogen atoms on the this compound ring allows for regioselective functionalization through selective metal-halogen exchange reactions.

Selective Bromine/Magnesium Exchange on this compound

The selective functionalization of this compound can be achieved through a bromine/magnesium (Br/Mg) exchange reaction. The outcome of this reaction is highly dependent on the reagent and solvent system used. wiley.comuni-muenchen.de

When using a standard Grignard reagent like iPrMgCl·LiCl in a coordinating solvent such as THF, the reaction proceeds via an iodine/magnesium (I/Mg) exchange. This is because the C-I bond is generally more reactive towards exchange than the C-Br bond. Subsequent allylation leads to the formation of the corresponding 4-allylanisole derivative in high yield. wiley.comuni-muenchen.de

In contrast, employing a bimetallic reagent such as nBu₂Mg·2LiOR in a non-coordinating solvent like toluene (B28343) dramatically shifts the regioselectivity. wiley.comuni-muenchen.deresearchgate.net Under these conditions, a selective Br/Mg exchange occurs ortho to the methoxy (B1213986) group. This change in selectivity is attributed to a coordination effect, where the lithium alkoxide in the reagent coordinates to the methoxy group, directing the exchange to the adjacent bromine atom. uni-muenchen.de This selective Br/Mg exchange allows for the introduction of various electrophiles at the 2-position of the anisole ring. uni-muenchen.deunibe.chresearchgate.net

The table below summarizes the regioselective functionalization of this compound.

| Reagent | Solvent | Exchange Type | Product after Allylation | Yield | Reference |

| iPrMgCl·LiCl | THF | I/Mg | 2-bromo-4-allylanisole | 85% | wiley.comuni-muenchen.de |

| nBu₂Mg·2LiOR | Toluene | Br/Mg | 4-iodo-2-allylanisole | 65% | uni-muenchen.de |

Exploration of Reaction Pathways and Intermediates

The chemical transformations of this compound are often intricate, involving various reaction pathways and transient intermediates. Understanding these mechanisms is crucial for optimizing reaction conditions and achieving desired product outcomes.

Transition metal-catalyzed reactions are central to the functionalization of this compound. These processes, such as cross-coupling and C-H activation reactions, typically proceed through a catalytic cycle involving several key steps. nih.gov

A common mechanistic pathway in palladium-catalyzed cross-coupling reactions involves the following sequence:

Oxidative Addition: The low-valent palladium(0) catalyst undergoes oxidative addition to the aryl halide. In the case of this compound, this step preferentially occurs at the more reactive carbon-iodine bond. researchgate.netmdpi.comrsc.org

Transmetalation (for cross-coupling): An organometallic reagent (e.g., an organoboron or organozinc compound) transfers its organic group to the palladium center. mdpi.com

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product. mdpi.comrsc.org

In some instances, a palladacycle intermediate can be formed through C-H activation. For example, in the palladium-catalyzed dialkylation of 2-iodoanisoles, the reaction is proposed to proceed through the formation of a palladacycle intermediate after the initial oxidative addition. rsc.org This intermediate then reacts with an alkyl halide in a subsequent oxidative addition/reductive elimination sequence. rsc.org

The nature of the catalyst, including the metal center and its ligands, plays a pivotal role in the efficiency and selectivity of these reactions. nih.gov

While many reactions of haloanisoles are explained by ionic or organometallic intermediates, radical pathways can also be operative, particularly under specific conditions. In some transition-metal-free coupling reactions, the formation of an aryl radical intermediate is proposed. acs.org This can occur via a single-electron transfer (SET) from a strong base or a ligand-base complex to the aryl halide, leading to a radical anion that then expels the halide to form the aryl radical. acs.org This aryl radical can then participate in subsequent bond-forming reactions. acs.org

The potential for iodanyl radical intermediates has also been considered in the chemistry of aryl iodides. acs.org These open-shell I(II) species can be generated through the oxidation of aryl iodides and are implicated in C-H functionalization reactions. acs.org While direct evidence for the involvement of iodanyl radicals in reactions of this compound is not explicitly detailed in the provided context, the general principles of aryl iodide reactivity suggest that such pathways could be accessible under appropriate oxidative conditions. The use of radical scavengers like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) can help to probe for the presence of radical intermediates in a reaction. beilstein-journals.org

Ligands: Ligands coordinate to the metal center and modify its electronic and steric properties. In palladium-catalyzed cross-coupling reactions, phosphine ligands, such as tri-tert-butylphosphine, and N-heterocyclic carbene (NHC) ligands are commonly employed. nih.govwiley.com The choice of ligand can affect the rate of oxidative addition and reductive elimination, as well as the stability of the catalyst. Bidentate ligands can offer enhanced stability to the catalytic species through the chelate effect. wiley.com

Bases: Bases are often required to facilitate the reaction, for example, by promoting the transmetalation step in Suzuki-Miyaura coupling or by neutralizing acidic byproducts. Common bases include carbonates (e.g., K2CO3), phosphates (e.g., K3PO4), and alkoxides (e.g., KOtBu). mdpi.comacs.org The strength and nature of the base can significantly impact the reaction yield and selectivity. In some cases, the base may also play a role in the generation of the active catalytic species or even in promoting radical pathways. acs.orgsci-hub.se

Additives: Additives can be used to enhance the reaction efficiency. For instance, in some metal-halogen exchange reactions, lithium chloride (LiCl) is used as an additive to break up magnesium clusters and increase the reactivity of the Grignard reagent. researchgate.net In other cases, additives can act as co-catalysts or help to stabilize the active catalyst.

The interplay between the ligand, base, and any additives is complex and often requires careful optimization for a given transformation.

Enzymatic Transformation Mechanisms of Haloanisoles

Haloanisoles, including chloro- and bromoanisoles, can be formed in the environment through the microbial O-methylation of the corresponding halophenols. maxapress.commdpi.cometslabs.com This biotransformation is a key process in the formation of certain off-flavor compounds in products like wine, where compounds such as 2,4,6-trichloroanisole (B165457) (TCA) are responsible for "cork taint". maxapress.cometslabs.com

The enzymatic mechanism involves O-methyltransferase enzymes, which catalyze the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to the hydroxyl group of the halophenol. maxapress.comsemanticscholar.org A variety of microorganisms, including fungi (e.g., Aspergillus, Penicillium, Trichoderma) and bacteria (e.g., Rhodococcus, Mycolicibacterium), have been shown to possess the ability to carry out this transformation. mdpi.comsemanticscholar.org

The efficiency of this enzymatic conversion can vary significantly between different microbial species. mdpi.comsemanticscholar.org While the primary focus of research in this area has been on chlorinated phenols due to their prevalence as environmental contaminants and their role in wine taint, the fundamental mechanism of enzymatic O-methylation is applicable to other halogenated phenols as well. maxapress.cometslabs.comdntb.gov.ua

Applications of 2 Bromo 4 Iodoanisole in Advanced Organic Synthesis

Precursors for Active Pharmaceutical Ingredients (APIs) and Drug Discovery

The structural framework of 2-bromo-4-iodoanisole serves as a valuable starting point in the synthesis of molecules with potential therapeutic applications. Its ability to undergo selective functionalization makes it an important precursor for creating diverse molecular scaffolds essential for drug discovery.

In medicinal chemistry, a scaffold is the core structure of a molecule to which various functional groups are attached to create a library of compounds for biological screening. This compound is used as an electrophilic intermediate in the creation of these scaffolds. chemicalbook.com Its value lies in the differential reactivity of its two halogen atoms. The carbon-iodine bond is more reactive than the carbon-bromine bond in many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

This reactivity difference allows for a sequential and controlled synthesis strategy. For instance, the iodine at position 4 can first be replaced by coupling with a boronic acid, while the bromine at position 2 remains intact. This initial coupling introduces a new molecular fragment. In a subsequent step, the less reactive bromine can be targeted under different reaction conditions to introduce a second, different fragment. This stepwise approach is highly efficient for building complex, three-dimensional molecules from a relatively simple starting material, which is a key goal in developing new drugs. whiterose.ac.uk This methodology facilitates the creation of diverse libraries of compounds, such as arylindazoles, which are important structures in medicinal chemistry. thieme-connect.com

Table 1: Selective Cross-Coupling Potential of this compound

| Reactive Site | Relative Reactivity (in Pd-catalyzed coupling) | Potential Coupling Partners | Resulting Structure |

|---|---|---|---|

| 4-Iodo | Higher | Boronic acids, alkynes, amines | Introduction of first diversity element |

This interactive table summarizes the differential reactivity that allows for sequential functionalization.

Beyond general scaffolds, this compound and its parent compound, 4-iodoanisole (B42571), are utilized as key intermediates in the total synthesis of specific complex bioactive molecules and natural products. acs.orgthieme-connect.com Natural products are a significant source of inspiration for new medicines due to their inherent biological activity. However, they are often difficult to isolate in large quantities.

Synthetic chemistry provides a solution by enabling their production in the lab. For example, intermediates structurally similar to this compound are employed in the synthesis of polycyclic pyrazolinone derivatives, which have shown promise as herbicides. mdpi.com The synthesis involves multiple steps where the anisole (B1667542) derivative is modified and eventually incorporated into the final complex structure. mdpi.com The precise substitution pattern of this compound is critical for ensuring the correct final stereochemistry and biological activity of the target molecule.

Building Blocks for Functional Materials

The rigid aromatic core and reactive halogen handles of this compound also make it a valuable precursor for the synthesis of a variety of functional materials with applications in electronics and optics.

This compound is identified as a liquid crystal intermediate. sdynchem.com Liquid crystals (LCs) are substances that exhibit properties between those of conventional liquids and solid crystals. They are fundamental to technologies like liquid crystal displays (LCDs). The synthesis of LC molecules often requires building blocks that possess a rigid core, which helps in the formation of the desired ordered, yet fluid, phases.

Iodinated aromatic compounds, in general, are used as intermediates in the synthesis of functional liquid crystal materials because the iodine atom can alter the material's optical and electrical properties and facilitate further chemical modifications. google.comchemscene.com The anisole ring of this compound provides this necessary rigidity, and the halogen atoms serve as points for elongation of the molecule through cross-coupling reactions, a common strategy to create the rod-like or disc-like (discotic) molecules required for liquid crystal behavior. beilstein-journals.org

Organic electronic materials are based on carbon-containing molecules and polymers and are used to create electronic devices such as sensors and transistors. Conductive polymers, a subset of these materials, have the ability to conduct electricity. Phenol (B47542) derivatives are recognized as important building blocks for conducting polymers. mdpi.com

This compound can be used to synthesize monomers that are then polymerized to form conductive polymers. The electronic properties of the resulting polymer, such as its conductivity and energy levels, can be tuned by the choice of substituents attached to the anisole ring during the synthesis. The methoxy (B1213986) group is an electron-donating group, which influences the electronic nature of the monomer and the final polymer.

Optoelectronic materials interact with light and electricity and are the basis for devices like organic light-emitting diodes (OLEDs) and organic solar cells. Hole transport materials (HTMs) are a crucial component in these devices, responsible for efficiently transporting positive charge carriers (holes).

Triarylamines are a prominent class of molecules used as HTMs. Synthetic strategies for creating novel HTMs often involve the coupling of various aryl halides. This compound serves as a precursor for building blocks in these syntheses. scholaris.ca By reacting this compound with other aromatic compounds, larger, conjugated molecules can be constructed. The electronic properties of these molecules can be finely tuned to match the energy levels of other materials in the device, ensuring efficient charge transport and device performance. The ability to modify the work function of electrodes using aryl groups is a key area of research for improving the efficiency of organic electronic devices. google.com

Table 2: Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 182056-39-9 | C₇H₆BrIO |

| 4-Iodoanisole | 696-62-8 | C₇H₇IO |

| Suzuki-Miyaura Coupling | N/A | Reaction Type |

| Polycyclic pyrazolinone | N/A | Compound Class |

| Triarylamine | N/A | Compound Class |

| Indazole | 271-44-3 | C₇H₆N₂ |

| Boronic acid | N/A | Compound Class |

Synthesis of Complex Heterocyclic Compounds

This compound serves as a key precursor for a variety of heterocyclic structures, leveraging the distinct reactivity of its two halogen substituents to enable regioselective bond formations.

The indole (B1671886) skeleton is a ubiquitous motif in pharmaceuticals and natural products. While direct, documented syntheses of indole derivatives commencing from this compound are not prevalent in the surveyed literature, established synthetic routes allow for a plausible transformation. A viable strategy would be the conversion of this compound into the corresponding hydrazine (B178648) derivative, 4-bromo-2-methoxyphenylhydrazine. This intermediate can then undergo a Fischer indole synthesis with a suitable ketone or aldehyde to construct the indole ring system. The resulting 6-bromo-4-methoxy-substituted indole would retain the bromine atom, offering a reactive handle for subsequent cross-coupling reactions to introduce further complexity. Methodologies like the Bartoli indole synthesis, which reacts nitroarenes with vinyl Grignard reagents, could also be adapted. For instance, a related compound, 4-bromo-3-nitrotoluene, has been successfully used to synthesize 7-bromo-2,4-dimethylindole. rsc.orgscribd.com

Imidazopyridines are a class of nitrogen-fused heterocycles with significant pharmacological interest. nih.govbeilstein-journals.orgencyclopedia.pubsioc-journal.cn The synthesis of these compounds often involves the coupling of a substituted aminopyridine with various partners. The differential reactivity of this compound makes it an attractive, though not yet widely reported, substrate for building highly substituted imidazopyridines.

A prospective route involves a one-pot, multi-component reaction. For example, a palladium/copper-catalyzed reaction between an aminopyridine, an aldehyde, and a terminal alkyne is a common method for imidazopyridine synthesis. nih.gov Alternatively, a stepwise approach could exploit the higher reactivity of the C-I bond. A Sonogashira coupling between this compound and an alkyne-substituted aminopyridine would likely occur selectively at the iodine position, yielding a 2-bromo-4-(alkynyl-aminopyridyl)anisole intermediate. Subsequent intramolecular cyclization would then form the imidazopyridine ring, preserving the bromine atom for further functionalization. Research has shown the successful functionalization of bromo-substituted imidazopyridine derivatives via Sonogashira coupling to produce highly complex molecules. nih.govbeilstein-journals.org

Imidazolines are important heterocyclic compounds that can serve as ligands in catalysis and exhibit a range of biological activities. An efficient, palladium-catalyzed three-component reaction provides a direct pathway to 2-aryl-2-imidazolines from aryl halides, isocyanides, and diamines. acs.orgacs.org

In a key study, 4-iodoanisole was successfully used as the aryl halide component, reacting with tert-butyl isocyanide and ethylenediamine (B42938) in the presence of a palladium catalyst to yield 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole. acs.orgacs.org Given this precedent, this compound is a highly suitable substrate for this transformation. The reaction would be expected to proceed selectively at the more reactive C-I bond, leaving the C-Br bond intact. This would produce a 2-(2-bromo-4-methoxyphenyl)-2-imidazoline derivative, a valuable intermediate where the bromine atom can be used for subsequent diversification through various cross-coupling reactions.

Table 1: Palladium-Catalyzed Synthesis of 2-(4-Methoxyphenyl)-2-imidazoline acs.orgacs.org This table is based on the reaction with 4-iodoanisole as a model for the reactivity of the iodo-position in this compound.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Product | Yield (%) |

|---|

The primary utility of this compound in this context is its capacity for programmed, site-selective functionalization to build complex aromatic systems. Research by the Knochel group has demonstrated that the choice of reagent and solvent system can precisely control which halogen atom undergoes metal-halogen exchange. researchgate.netuni-muenchen.deuni-muenchen.de

Specifically, using a Grignard reagent like iPrMgCl·LiCl in a coordinating solvent such as THF leads to an exclusive I/Mg exchange at the C4 position. The resulting organomagnesium species can be trapped with various electrophiles. Conversely, employing a bimetallic reagent like nBu₂Mg·2LiOR in a non-coordinating solvent like toluene (B28343) triggers a selective Br/Mg exchange at the C2 position, directed by the ortho-methoxy group. uni-muenchen.de This powerful method allows for the directed synthesis of disubstituted anisole derivatives that would be difficult to access otherwise. These functionalized arenes can then serve as advanced intermediates for the synthesis of complex heteroarenes. uni-muenchen.de

Divergent Synthetic Pathways for Molecular Complexity and Diversity

The ability to selectively functionalize one of two reactive sites on a single molecule is a cornerstone of divergent synthesis, a strategy that enables the rapid generation of a library of structurally related compounds from a common intermediate. This compound is an exemplary substrate for such pathways due to the well-defined and controllable reactivity difference between its C-I and C-Br bonds. uni-muenchen.de

The work by Knochel and colleagues provides a clear blueprint for this approach. uni-muenchen.de As outlined in the table below, the reaction conditions dictate the site of metalation, allowing a synthetic chemist to choose which position to functionalize first.

Table 2: Regioselective Metal-Halogen Exchange of this compound uni-muenchen.de

| Entry | Reagent | Solvent | Selectivity (Br-exchange : I-exchange) | Major Product after Allylation | Yield (%) |

|---|---|---|---|---|---|

| 1 | iPrMgCl·LiCl | THF | 0 : 100 | 2-Allyl-1-bromo-4-methoxybenzene | 85 |

This tunable reactivity allows for a divergent two-step functionalization.

Path A (Iodine First): Reaction with iPrMgCl·LiCl followed by an electrophile (E¹) functionalizes the C4 position. The remaining bromine at C2 can then be targeted in a second step (e.g., another metal-halogen exchange or a palladium-catalyzed cross-coupling) with a different electrophile (E²) to yield a 2,4-disubstituted anisole.

Path B (Bromine First): Reaction with nBu₂Mg·2LiOR in toluene followed by electrophile E¹ functionalizes the C2 position. The iodine at C4 is then available for a subsequent reaction with electrophile E² to generate the isomeric 2,4-disubstituted anisole.

This divergent control allows for the synthesis of two different constitutional isomers from the same starting material simply by altering the sequence of reagents. This strategy is highly valuable for creating libraries of complex molecules for applications such as drug discovery and materials science, where subtle structural changes can lead to significant differences in function.

Sustainability and Green Chemistry Considerations in the Synthesis and Application of 2 Bromo 4 Iodoanisole

Environmental Impact Assessment of Synthetic Routes

A critical aspect of sustainable chemistry is the evaluation of the environmental footprint of synthetic processes. This involves a holistic analysis of all materials and energy consumed and all waste generated.

Life Cycle Assessment (LCA) is a quantitative methodology used to measure the environmental impact of a product throughout its entire life cycle, from the extraction of raw materials to its manufacturing, use, and final disposal. stahl.com For halobenzenes, including derivatives like 2-Bromo-4-iodoanisole, LCA provides a comprehensive view of their environmental profiles. rsc.orgrsc.org This methodology helps to identify "hot spots" in a synthetic route that contribute significantly to environmental burdens and can prevent "greenwashing" by offering a multi-criteria analysis rather than focusing on a single indicator. rsc.org

A cradle-to-gate approach is often employed in the LCA of chemicals, which assesses the impacts from raw material extraction to the point where the product leaves the factory gate. rsc.org This involves detailed inventory analysis of all inputs (raw materials, energy) and outputs (products, byproducts, waste). egbc.ca

The choice of solvents and reagents is a pivotal factor in the environmental performance of a chemical process. royalsocietypublishing.orgnih.gov Solvents often constitute the largest volume of material in a synthesis and can have significant environmental and health impacts due to their toxicity and flammability. organic-synthesis.com The reduction of solvent use is a primary goal in green chemistry. royalsocietypublishing.orgnih.gov

The selection of reagents also plays a crucial role. For instance, using molecular iodine for iodination is common, but alternative, more environmentally benign iodinating agents are being explored. google.com The choice of halogenating agent and the reaction conditions can significantly affect the atom economy, which measures how many atoms from the reactants are incorporated into the final product. uva.nl Improving atom economy is a key principle of green chemistry as it directly relates to waste reduction. organic-synthesis.com

The following table summarizes the environmental considerations for common solvents and reagents in halobenzene synthesis:

| Substance Type | Example | Potential Environmental Impact | Green Chemistry Alternative/Consideration |

| Solvent | Dichloromethane, Chloroform (B151607) | High global warming potential, toxicity. rsc.org | Water, ethanol, solvent-free conditions. royalsocietypublishing.orgnih.gov |

| Solvent | Ethyl Acetate | Flammable, can contribute to VOC emissions. | Recovery and recycling, replacement with greener esters. royalsocietypublishing.orgnih.gov |

| Reagent | Concentrated Sulfuric Acid | Corrosive, generates sulfate (B86663) waste. | Use of solid acid catalysts, milder reaction conditions. |

| Reagent | Sodium Nitrite (B80452) (in diazotization) | Can form toxic nitrogen oxides. | Development of alternative one-pot procedures. rsc.org |

| Halogenating Agent | Molecular Bromine/Iodine | Hazardous, can lead to unwanted byproducts. | Use of N-halosuccinimides, hydrogen peroxide with sodium halides. chemicalbook.com |

Development of Environmentally Benign Synthetic Protocols

In response to the environmental concerns associated with traditional chemical synthesis, significant research has been dedicated to developing greener protocols for producing compounds like this compound.

Performing reactions in water or without any solvent are highly desirable green chemistry approaches. Water is a non-toxic, non-flammable, and readily available solvent. orientjchem.org Several synthetic procedures for related haloaromatics have been successfully adapted to aqueous conditions. For instance, the bromination of anisole (B1667542) to 4-bromoanisole (B123540) has been demonstrated in water using hydrogen peroxide and sodium bromide, offering a greener alternative to traditional methods. chemicalbook.com Similarly, Suzuki-Miyaura coupling reactions, which are often used with haloaromatic substrates, have been effectively carried out in water, sometimes facilitated by the use of specific catalysts. nih.gov

Solvent-free reactions represent an even more ideal scenario, completely eliminating solvent-related waste. nih.gov An environmentally benign method for synthesizing aryl iodides from aromatic amines has been developed using a solid-state reaction at room temperature. kashanu.ac.ir This method involves grinding the reactants with a reusable nano-silica periodic acid catalyst, followed by iodination with potassium iodide. kashanu.ac.ir Such solvent-free approaches significantly reduce waste and simplify product purification. nih.govkashanu.ac.ir

Catalysts are fundamental to modern chemical synthesis, but their environmental impact, especially those based on precious metals like palladium, can be significant. rsc.org A key strategy to mitigate this is through the use of heterogeneous catalysts and ensuring their reusability. nih.gov

For reactions involving haloanisoles, various heterogeneous catalyst systems have been developed:

Palladium on solid supports: Palladium nanoparticles supported on materials like polyaniline nanofibers, graphene oxide, or zeolites have been shown to be effective and reusable catalysts for cross-coupling reactions of haloarenes. nih.govnih.govpsu.edu For example, a palladium-phosphine complex immobilized on MCM-41 zeolite was used for the Suzuki reaction of 4-iodoanisole (B42571), with the catalyst being recyclable. psu.edu

Copper-based catalysts: A heterogeneous copper oxide nanocomposite (CuO@ARF) has been used for C-S cross-coupling reactions of 4-iodoanisole in water. This catalyst was easily separated by filtration and reused for five consecutive runs without a significant loss in activity. nih.gov

Magnetic Nanoparticles: Supporting catalysts on magnetic nanoparticles (e.g., Fe₃O₄) allows for their rapid and efficient separation from the reaction mixture using an external magnet. academie-sciences.fr This method has been successfully applied to palladium-catalyzed Heck and Suzuki reactions involving substrates like 4-iodoanisole. academie-sciences.fr

The table below provides examples of heterogeneous catalysts used in reactions with haloanisole substrates:

| Catalyst System | Substrate Example | Reaction Type | Key Advantages |

| Pd(II) on Y-type Zeolite psu.edu | 4-Iodoanisole | Suzuki Coupling | High activity, potential for reuse. |

| CuO@ARF (resin support) nih.gov | 4-Iodoanisole | C-S Cross-Coupling | Heterogeneous, reusable for multiple runs, performed in water. |

| Pd-SMU-MNPs (magnetic) academie-sciences.fr | 4-Iodoanisole | Heck & Suzuki Coupling | Easily separable with a magnet, high yields, reusable. |

| Pd on Graphene Oxide nih.gov | 4-Iodobenzene | Suzuki Coupling | Good recoverability and reusability, green reaction conditions. |

| Polyaniline-supported Pd nih.gov | Bromo- and Chloroarenes | Suzuki-Miyaura Coupling | High activity in water, catalyst is easily recovered and reused. |

Effective waste management is a cornerstone of green chemistry. uva.nl Beyond solvent reduction and catalyst recycling, strategies focus on maximizing atom economy and developing one-pot synthesis procedures.

Byproduct management is also crucial. In some syntheses, byproducts can be valorized or the reaction can be designed to produce benign byproducts like water. nsf.gov For instance, in the synthesis of 4-iodoanisole, a method has been developed where the byproduct hydrogen chloride is neutralized in situ by another byproduct, sodium hydroxide, leading to the formation of simple salt and water. google.com Quenching reactions, a necessary step to neutralize unreacted reagents, can also be designed with green principles in mind. For example, quenching an organozinc formation reaction with iodine allows for the estimation of yield by forming 4-iodoanisole, while the subsequent workup uses sodium metabisulfite (B1197395) to handle excess iodine. orgsyn.org

Ultimately, integrating these green chemistry principles—from initial process design and solvent selection to catalyst choice and waste management—is essential for the sustainable production and application of this compound and other fine chemicals. uva.nl

Atom Economy and Process Efficiency in this compound Transformations

Atom economy is a foundational principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. savemyexams.com A high atom economy signifies less waste and a more sustainable process. savemyexams.com Process efficiency extends beyond atom economy to include factors like reaction yield, selectivity, energy consumption, and the ease of product purification. In the context of complex molecules like this compound, achieving high efficiency is critical, particularly in transformations where multiple reactive sites could lead to a mixture of products.

A key challenge and opportunity for process efficiency in transformations of this compound lies in achieving regioselectivity—the ability to control which of the two different halogen atoms (bromine or iodine) participates in a reaction. Research has demonstrated that the choice of reagent and solvent system can profoundly influence this selectivity. uni-muenchen.de

For instance, the reaction of this compound with organometallic reagents can be directed to either the bromine or iodine position. With a standard Grignard reagent like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl) in a coordinating solvent like tetrahydrofuran (B95107) (THF), the reaction proceeds via an I/Mg exchange, as the iodine atom is typically more reactive in such exchanges. uni-muenchen.de However, a significant advancement in process efficiency has been achieved by using a bimetallic reagent, nBu2Mg·2LiOR (where R = 2-ethylhexyl), in a non-coordinating solvent like toluene (B28343). uni-muenchen.deresearchgate.net This system reverses the selectivity, favoring a Br/Mg exchange ortho to the directing methoxy (B1213986) group. This high degree of regioselectivity is a crucial element of process efficiency, as it minimizes the formation of isomeric byproducts, thereby simplifying purification processes and reducing chemical waste. uni-muenchen.de

Further enhancements in selectivity were observed when substituting the anisole ring, achieving a 9:1 preference for the Br/Mg exchange, which leads to high yields of the desired functionalized product after quenching with an electrophile. uni-muenchen.de The ability to selectively functionalize one position while leaving the other halogen intact for subsequent reactions is a powerful and efficient strategy in multi-step syntheses.

The following table summarizes the research findings on the regioselective metal-halogen exchange of this compound, showcasing how reagent and solvent choice dictates process efficiency through selectivity. uni-muenchen.de

| Reagent | Solvent | Dominant Exchange | Selectivity (Br/Mg : I/Mg) | Subsequent Product Yield |

|---|---|---|---|---|

| iPrMgCl·LiCl | THF | I/Mg | Exclusive I/Mg Exchange | 85% (Product of I/Mg exchange) |

| nBu₂Mg·2LiOR | Toluene | Br/Mg | 4:1 | 65% (Product of Br/Mg exchange) |

| nBu₂Mg·2LiOR | Toluene | Br/Mg | 9:1 (on substituted this compound) | 79-82% (Product of Br/Mg exchange) |

Reduction of Hazardous Reagents and Conditions

A central goal of green chemistry is to minimize or eliminate the use and generation of hazardous substances. This involves replacing toxic reagents, harsh solvents, and energy-intensive conditions with safer and more sustainable alternatives.

In the synthesis of iodoarenes, traditional methods often rely on corrosive reagents like iodine monochloride or require strong oxidants. d-nb.info Modern approaches offer greener pathways. For example, the electrochemical iodination of anisole using a glassy carbon electrode provides a highly selective and atom-efficient method that avoids the need for bulk chemical oxidants. d-nb.info This process generates the reactive iodine cation (I+) in situ from molecular iodine, with the primary byproduct being hydrogen gas. d-nb.info

Similarly, sustainable methods for producing precursors to this compound have been developed. A notable example is the iodination of 2-bromoaniline (B46623) using a water extract of pomegranate ash (WEPA) and molecular iodine. tandfonline.com This system is free of external oxidants, metals, and catalysts, and it utilizes water as the solvent. The WEPA, derived from biomass waste, acts as a natural and sustainable medium for the reaction, leading to high yields of 2-bromo-4-iodoaniline (B1283091) in minutes. tandfonline.com

For transformations of dihaloarenes like this compound, replacing hazardous reagents is also a key area of research. Cross-coupling reactions, which are fundamental for C-C bond formation, traditionally may use stoichiometric quantities of metallic reductants like zinc or manganese, which generate significant metallic waste. nih.gov A greener alternative is the use of sodium formate (B1220265) as a safe, low-cost, and tractable reductant in palladium-catalyzed reductive cross-coupling reactions of aryl halides. nih.gov

Furthermore, transition-metal-free protocols represent a significant advance in reducing reliance on potentially toxic and expensive heavy metals. Light-mediated cascade reactions offer a pathway for the synthesis of biaryls from aryl bromides under green conditions. acs.org These reactions can proceed in aqueous media under ultraviolet irradiation, using a base like potassium tert-butoxide (KOtBu), to generate an aryl iodide in situ, which then couples with an arene. acs.org This approach was demonstrated on 2-bromoiodobenzene, a structurally similar compound, highlighting a potential green transformation pathway. acs.org

The table below summarizes various greener methods and reagents that reduce hazard in the synthesis and transformation of this compound and related compounds.

| Reaction Type | Green Reagent/Condition | Hazardous Substance Replaced | Substrate Example | Reference |

|---|---|---|---|---|

| Iodination | Water Extract of Pomegranate Ash (WEPA), I₂ | Metal catalysts, strong oxidants, organic solvents | 2-Bromoaniline | tandfonline.com |

| Iodination | Electrochemical oxidation (glassy carbon anode) | Stoichiometric chemical oxidants | Anisole | d-nb.info |

| Reductive Cross-Coupling | Sodium Formate (reductant) | Stoichiometric zinc or manganese powder | 4-Iodoanisole | nih.gov |

| Biaryl Synthesis | UV light, KOtBu (Transition-metal-free) | Transition-metal catalysts (e.g., Palladium) | 2-Bromoiodobenzene | acs.org |

| Metal-Halogen Exchange | nBu₂Mg·2LiOR in Toluene | Less selective reagents requiring complex purification | This compound | uni-muenchen.de |

常见问题

Q. What are the standard synthetic routes for 2-Bromo-4-iodoanisole, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound can be synthesized via sequential halogenation or directed ortho-metalation strategies. For example, bromination of 4-iodoanisole using electrophilic bromine sources (e.g., NBS in DCM) under controlled temperatures (0–25°C) ensures regioselectivity. Alternatively, iodination of 2-bromoanisole via Ullmann coupling with CuI catalysts in polar aprotic solvents (e.g., DMF) at 80–100°C may be employed. Purity is optimized through column chromatography (silica gel, hexane/EtOAc gradients) and confirmed via HPLC .

Q. How is this compound characterized structurally and spectroscopically?

- Methodological Answer : Structural confirmation relies on - and -NMR to identify methoxy, bromo, and iodo substituents. Mass spectrometry (EI-MS or HRMS) verifies molecular weight. X-ray crystallography (using SHELXL for refinement) resolves bond lengths and angles, particularly for studying steric effects between substituents . NIST spectral databases provide reference IR and UV-Vis data for validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to its halogenated aromatic structure, use fume hoods, nitrile gloves, and lab coats. Avoid exposure to light (stored at 2–8°C in amber vials). Spills require neutralization with sodium thiosulfate to reduce bromine/iodine residues. Toxicity screening via Ames tests or in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) is recommended for biological studies .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with the B3LYP functional and 6-311G(d,p) basis set calculates HOMO-LUMO gaps, electrostatic potentials, and Mulliken charges. The Colle-Salvetti correlation-energy formula (adapted for electron density functionals) predicts reactivity trends, such as preferential sites for nucleophilic attack or cross-coupling . Solvent effects are modeled using PCM for realistic reaction simulations.

Q. What strategies resolve contradictions in reported reactivity data for this compound in Suzuki-Miyaura couplings?

- Methodological Answer : Discrepancies in catalytic efficiency (e.g., Pd(PPh) vs. XPhos ligands) require systematic screening of solvents (toluene vs. dioxane), bases (KCO vs. CsCO), and temperatures. Kinetic studies (monitored via -NMR) and Hammett plots correlate substituent effects with reaction rates. Triangulation of XRD, GC-MS, and computational data validates mechanistic hypotheses .

Q. How does steric hindrance between bromo and iodo groups influence crystallographic packing?

- Methodological Answer : Single-crystal XRD (collected at 100 K) reveals intermolecular interactions, such as halogen bonding (C–I⋯O) and π-stacking. SHELXL-refined thermal displacement parameters quantify steric strain. Comparative analysis with analogs (e.g., 2-Bromo-4-chloroanisole) identifies trends in lattice energy and polymorphism .

Q. What methodologies assess the stability of this compound under varying pH and thermal conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC-UV. Acidic/basic hydrolysis (0.1 M HCl/NaOH at 37°C) identifies decomposition products (e.g., demethylation to catechol derivatives). Arrhenius plots extrapolate shelf-life, while DFT predicts degradation pathways (e.g., SNAr mechanisms) .

Methodological Considerations

- Data Triangulation : Combine XRD, NMR, and computational results to resolve structural or reactivity ambiguities .

- Experimental Design : Pilot studies optimize reaction conditions (e.g., solvent/base pairs) before scaling .

- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and in vitro toxicity testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。